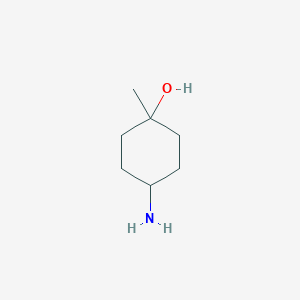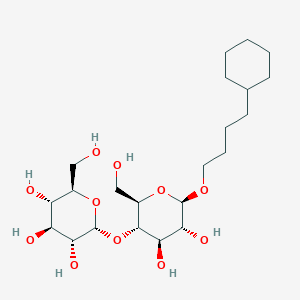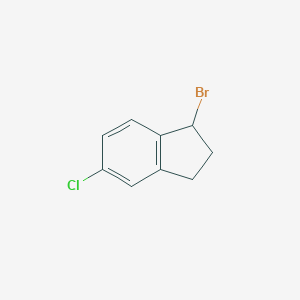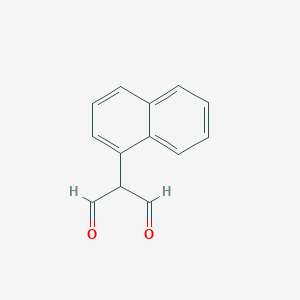
2-Naphthalen-1-YL-malonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Naphthalen-1-YL-malonaldehyde is a chemical compound with the molecular formula C13H10O2 . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
The synthesis of 2-Naphthalen-1-YL-malonaldehyde and similar compounds often involves multicomponent reactions . For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis
The molecular structure of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving 2-Naphthalen-1-YL-malonaldehyde can be studied using various techniques. For example, the colorimetric sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism based on UV-Vis and NMR titration experiments in conjunction with density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various techniques. For instance, the experimental FT-IR and FT-Raman spectra of similar compounds are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .Future Directions
The future directions for the study of 2-Naphthalen-1-YL-malonaldehyde and similar compounds could involve exploring the molecular mechanism through which these compounds inhibit various biological targets, developing novel fungicides, and designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-Naphthalen-1-YL-malonaldehyde for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
2-naphthalen-1-ylpropanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVPSMAEXAMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-1-YL-malonaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

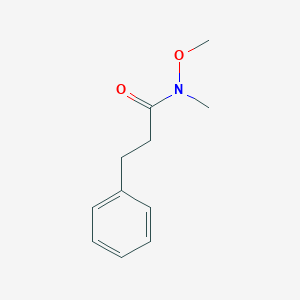
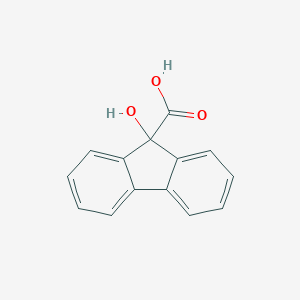

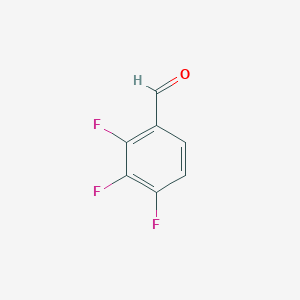

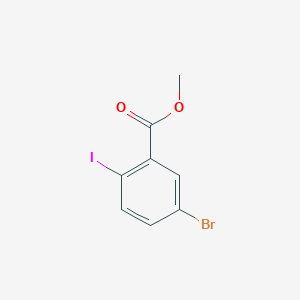
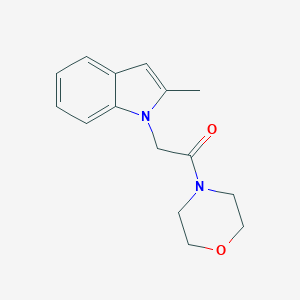

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
